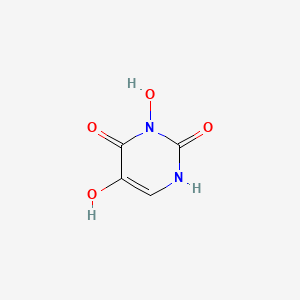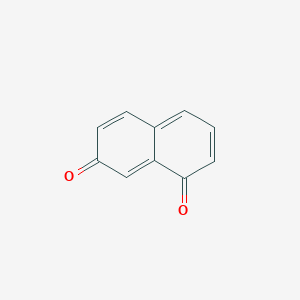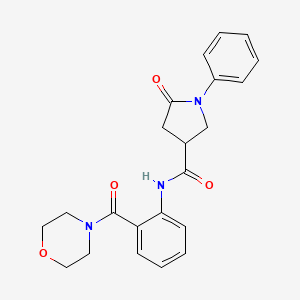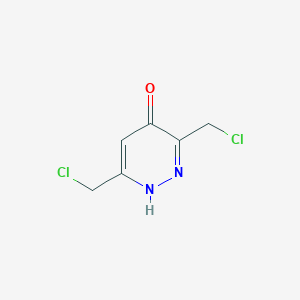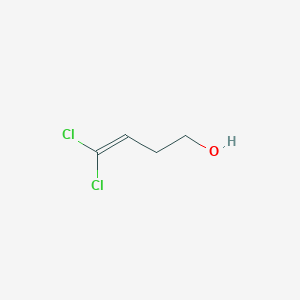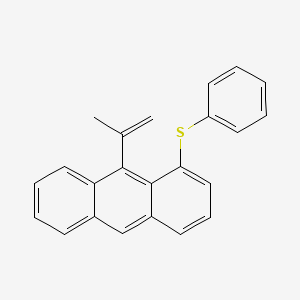
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene is an organic compound that belongs to the class of anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. The compound features a phenylsulfanyl group attached to the first carbon and a prop-1-en-2-yl group attached to the ninth carbon of the anthracene core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the anthracene core.
Addition of the Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be added through a Friedel-Crafts alkylation reaction using prop-1-en-2-yl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracenes and phenylsulfanyl derivatives.
Applications De Recherche Scientifique
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with nucleophilic sites, while the anthracene core can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Phenylsulfanyl)anthracene: Lacks the prop-1-en-2-yl group, resulting in different chemical properties.
9-(Prop-1-EN-2-YL)anthracene: Lacks the phenylsulfanyl group, affecting its reactivity and applications.
Anthracene: The parent compound without any substituents, used as a reference for comparison.
Uniqueness
1-(Phenylsulfanyl)-9-(prop-1-EN-2-YL)anthracene is unique due to the presence of both the phenylsulfanyl and prop-1-en-2-yl groups
Propriétés
Numéro CAS |
41134-72-9 |
|---|---|
Formule moléculaire |
C23H18S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-phenylsulfanyl-9-prop-1-en-2-ylanthracene |
InChI |
InChI=1S/C23H18S/c1-16(2)22-20-13-7-6-9-17(20)15-18-10-8-14-21(23(18)22)24-19-11-4-3-5-12-19/h3-15H,1H2,2H3 |
Clé InChI |
MPJNLWJIFHTPDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=C2C(=CC3=CC=CC=C31)C=CC=C2SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


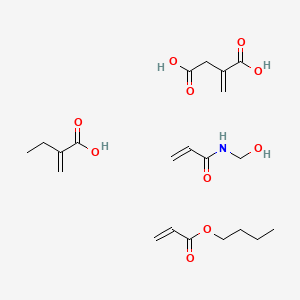
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
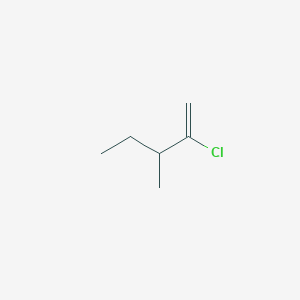
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
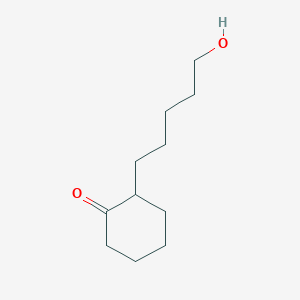

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
